molecular formula C11H13N B8734766 2-cyclopropyl-2,3-dihydro-1H-indole

2-cyclopropyl-2,3-dihydro-1H-indole

Cat. No.: B8734766
M. Wt: 159.23 g/mol
InChI Key: FBHGNXYTFMWQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-2,3-dihydro-1H-indole is a compound that belongs to the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of N-aryl-2-cyclopropylamines. This reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. For example, using a strong acid like hydrochloric acid can facilitate the cyclization process, leading to the formation of the indoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate advanced purification techniques such as chromatography to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the indoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can produce a variety of functionalized indolines.

Scientific Research Applications

2-cyclopropyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals, is ongoing.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-cyclopropyl-2,3-dihydro-1H-indole can be compared with other indoline derivatives to highlight its uniqueness:

    Indoline: The parent compound, which lacks the cyclopropyl group, has different chemical and biological properties.

    2-Methylindoline: Another derivative with a methyl group instead of a cyclopropyl group, showing different reactivity and applications.

    2-Phenylindoline: This compound has a phenyl group, leading to distinct interactions and uses in research.

The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-cyclopropyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H13N/c1-2-4-10-9(3-1)7-11(12-10)8-5-6-8/h1-4,8,11-12H,5-7H2

InChI Key

FBHGNXYTFMWQFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.0 g of sodium cyanoborohydride is gradually added to a solution of 1.25 g of 2-cyclopropylindole in 80 ml of acetic acid under argon cooled to a temperature of about 15° C. The reaction mixture is stirred at a temperature of about 15° C. for 2 hours, and is then treated with 100 ml of water. It is then cooled to a temperature of about 5° C. and alkalinized by gradual addition of 140 ml of a 30% sodium hydroxide solution. The reaction mixture is diluted with 200 ml of ethyl acetate and is then stirred at ambient temperature for 15 hours. After settling out, the organic phase is separated and the aqueous phase is extracted with 3×200 ml of ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is taken up in a mixture of 60 ml of ethyl acetate, 40 ml of water and 10 ml of concentrated sodium hydroxide, and then the mixture is stirred at ambient temperature for 10 minutes. After settling out, the organic phase is separated and the aqueous phase is extracted with 2×50 ml of ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. 1.2 g of (±)-2-cyclopropylindoline are thus obtained in the form of a brown oil which is used as it is.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.